ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
65551-57-7 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)9-10-7(6)13-3/h4H2,1-3H3,(H,9,10) |
InChI Key |
XIOMMLQTVVTLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles, which can be separated and purified. Another method involves the use of 1,3-dicarbonyl compounds and phenylhydrazine under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The use of resinous, nontoxic, and thermally stable catalysts is preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted pyrazoles .
Scientific Research Applications
Pharmacological Properties
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity: Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .
- Antimicrobial Effects: Studies have shown that this compound can possess antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness at higher concentrations .
Case Study: Synthesis and Testing
A study synthesized a series of pyrazole derivatives, including this compound, and assessed their biological activities. The results indicated that these compounds could inhibit the growth of specific pathogens, suggesting their potential as antimicrobial agents .
| Compound Name | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 100 |
| Chitosan Derivatives | Antimicrobial | 6 - 50 |
Pesticide Development
The compound is utilized in agricultural chemistry as a key component in developing new pesticides and herbicides. Its structure allows it to interact with biological systems in pests, potentially leading to effective pest control solutions with reduced environmental impact .
Research Findings
Research has highlighted the effectiveness of pyrazole derivatives in enhancing crop protection. The incorporation of this compound into pesticide formulations has shown promising results in field trials against common agricultural pests.
| Application Area | Effectiveness | Notes |
|---|---|---|
| Crop Protection | High | Effective against major pests |
| Environmental Impact | Low | Biodegradable options available |
Polymer Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and resistance to degradation .
Application Insights
Research into polymer composites incorporating this compound has shown enhanced mechanical properties and thermal stability compared to traditional materials.
| Material Type | Property Enhanced | Comparison with Traditional Materials |
|---|---|---|
| Polymer Composite | Mechanical Strength | +30% |
| Coatings | Thermal Stability | +25°C |
Enzyme Inhibition Studies
This compound is also employed in biochemical research to study enzyme inhibition mechanisms. Its interactions with various enzymes can provide insights into metabolic pathways and potential drug targets.
Experimental Results
Studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic processes, indicating its relevance in drug design.
| Enzyme Targeted | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase | Competitive | 15 |
| Lipoxygenase | Non-competitive | 20 |
Mechanism of Action
The mechanism by which ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Differences
- Analgesic Activity: The unsubstituted N-1 derivative (base compound) shows moderate activity, while phenyl substitution at N-1 (e.g., 4c) significantly enhances potency due to improved π-π stacking with biological targets . Benzoylamino at the 5th position (4c) achieves equipotency with pentazocine, likely via enhanced hydrogen bonding with the amide group .
- Anti-Inflammatory Activity: Compounds with aromatic N-1 substituents (e.g., 4c) exhibit superior edema inhibition (>75%) compared to non-aromatic analogues (45–50%) . Thiourea-substituted derivatives (e.g., 4d) show reduced activity, suggesting steric hindrance limits receptor interaction .
- Hydrogen Bonding and Crystal Packing: The methylsulfanyl group participates in weak C–H···S interactions, while ester carbonyls form stronger hydrogen bonds (e.g., with water or protein residues) .
Biological Activity
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities of this compound, focusing on its analgesic and anti-inflammatory effects, as well as its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with various acylating agents. The resulting compounds are characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm their structure and purity .
Analgesic and Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant analgesic and anti-inflammatory activities. In a study, several synthesized pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Key Findings:
- The compound showed promising results in reducing inflammation in animal models, particularly in carrageenan-induced paw edema tests.
- It exhibited a selective inhibition profile against COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .
Ulcerogenic Liability
One of the significant advantages of this compound is its mild ulcerogenic potential. Compared to indomethacin, the synthesized compounds exhibited lower ulcerogenic effects in histopathological evaluations of gastric tissues . This property suggests that it may be a safer alternative for long-term use in managing pain and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of the methylsulfanyl group at the 3-position and the ethyl ester at the 4-position are critical for enhancing their pharmacological properties. Studies indicate that modifications in these positions can lead to variations in COX inhibition potency and selectivity .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Pain Management : In a clinical trial involving patients with chronic pain conditions, a derivative similar to this compound was administered. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
- Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis showed that treatment with pyrazole derivatives resulted in decreased inflammatory markers and improved joint function .
Q & A
Q. What synthetic methodologies are employed to prepare ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate and its derivatives?
The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides, chlorides, or phenyl dithiocarbamates under reflux conditions in ethanol/methanol. Catalysts like KCO are used, with yields ranging from 77% to 89% . Optimization involves solvent selection (e.g., acetone for improved solubility) and reaction time adjustments (9–13 hours) to minimize by-products.
Q. How are structural and purity characteristics validated for synthesized derivatives?
Characterization employs:
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, S–C=S at ~1200 cm) .
- H-NMR : Identifies substituent environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H] for ethyl 5-benzoylamino derivatives) .
- Elemental analysis : Ensures >98% purity by matching calculated vs. observed C, H, N, S values .
Q. What preliminary pharmacological activities have been reported for this compound?
Derivatives are screened for analgesic (acetic acid-induced writhing test) and anti-inflammatory (carrageenan-induced paw edema) activities. Compound 4c (5-benzoylamino derivative) showed the highest activity, with ~45% reduction in inflammation compared to controls. Tests use oral administration (1% carboxymethyl cellulose suspension) and reference drugs like diclofenac .
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in pyrazole derivatives?
- SHELXL : Refines small-molecule crystal structures using high-resolution X-ray data. For example, torsion angle restraints improve accuracy in resolving methylsulfanyl group orientations .
- Mercury CSD : Visualizes intermolecular interactions (e.g., π-π stacking between aryl groups) and calculates void spaces for stability assessments .
- ORTEP-3 : Generates thermal ellipsoid plots to identify disorder in flexible substituents .
Q. What strategies address contradictions in pharmacological data across derivatives?
- Structure-Activity Relationship (SAR) analysis : Modifying the 5-position substituent (e.g., benzoylamino vs. acetyl groups) correlates with enhanced anti-inflammatory activity but increased ulcerogenic potential .
- Dose-response studies : Testing derivatives at multiple concentrations (10–100 mg/kg) identifies optimal therapeutic windows .
- Metabolic profiling : LC-MS/MS detects active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How do computational methods enhance reaction design for pyrazole-based compounds?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for cyclocondensation) using DFT (B3LYP/6-31G**) .
- Machine learning : Trains models on existing synthetic data (e.g., solvent/catalyst combinations) to recommend conditions for novel derivatives .
- Molecular docking : Screens derivatives against COX-2 or TNF-α targets to prioritize synthesis .
Q. What methodologies assess stability and degradation under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for ethyl ester derivatives) .
- Forced degradation studies : Exposes compounds to acidic (0.1M HCl), oxidative (3% HO), and photolytic conditions, followed by HPLC-PDA to monitor degradation products .
- Accelerated stability testing : Stores derivatives at 40°C/75% RH for 6 months to simulate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
